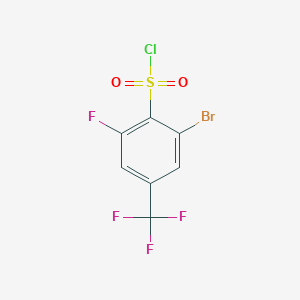

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C7H2BrClF4O2S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzenesulfonyl chloride core. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity and functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) as sulfonylating agents under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent moisture and other contaminants from affecting the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar sulfonylation reactions but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates.

Key Example :

-

Reaction with primary/secondary amines yields sulfonamide derivatives, critical in pharmaceutical synthesis.

Hydrolysis to Sulfonic Acid

The compound hydrolyzes in aqueous environments to form the corresponding sulfonic acid, especially under basic or acidic conditions:

Ar-SO2Cl+H2O→Ar-SO3H+HCl

Grignard and Cross-Coupling Reactions

The bromine substituent facilitates metal-catalyzed cross-coupling reactions:

Suzuki–Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst, base (e.g., K₂CO₃).

-

Product : Biaryl derivatives with retention of the sulfonyl chloride group .

Kumada Coupling

-

Reagents : Grignard reagents (e.g., RMgX), Ni or Pd catalysts.

-

Example : Reaction with methylmagnesium bromide replaces bromine with a methyl group .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing CF₃ group directs incoming electrophiles to the meta position, while Br and F influence regioselectivity.

| Electrophile | Position of Substitution | Conditions |

|---|---|---|

| Nitronium ion | Meta to CF₃ | HNO₃/H₂SO₄, 0–5°C |

| Bromine | Ortho/para to Br or F | Br₂/FeBr₃, 25°C |

Reduction Reactions

The sulfonyl chloride can be reduced to a thiol or disulfide under specific conditions:

Etherification and Alkylation

The compound participates in SN2 reactions with alkoxide ions to form sulfonate esters:

Ar-SO2Cl+RO−→Ar-SO2-OR+Cl−

Chlorination/Oxidation

The sulfonyl chloride group can act as an oxidizing agent in certain contexts:

-

Example : Converts thiols to disulfides via sulfenyl chloride intermediates.

Comparative Reactivity Table

Applications De Recherche Scientifique

Synthetic Applications in Organic Chemistry

1.1. Coupling Reactions

One of the primary applications of 2-bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride is as a coupling partner in palladium-catalyzed cross-coupling reactions. These reactions are crucial for constructing complex organic molecules. The compound can participate in:

- Suzuki Coupling : It has been effectively utilized in Suzuki-Miyaura reactions, allowing for the formation of biaryl compounds. The presence of the trifluoromethyl group enhances the electron-withdrawing properties, facilitating the reaction conditions necessary for successful coupling with boronic acids.

- Stille Coupling : Similarly, it serves as a reactant in Stille coupling reactions, where it couples with organotin reagents to form new carbon-carbon bonds, thus expanding the diversity of synthetic pathways available to chemists .

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki Coupling | Coupling with boronic acids | 80-90 |

| Stille Coupling | Coupling with organotin reagents | 75-85 |

1.2. Synthesis of Pharmaceuticals

The compound is also a valuable intermediate in the synthesis of various pharmaceutical agents. Its unique electronic properties and structural features make it suitable for creating biologically active molecules. For example:

- Anticancer Agents : Research has shown that derivatives of this compound exhibit potent anticancer activity. By modifying the sulfonyl chloride group, researchers can create compounds that selectively target cancer cells while minimizing effects on healthy cells .

- Antimicrobial Compounds : The compound has been employed in synthesizing novel antimicrobial agents that demonstrate efficacy against resistant strains of bacteria .

Agricultural Applications

2.1. Herbicide Development

The synthesis of herbicides is another significant application area for this compound. It serves as an important precursor in developing selective herbicides that target specific weed species without harming crops:

- Mechanism of Action : The compound acts by inhibiting key metabolic pathways in target plants, leading to their selective death while allowing crops to thrive .

2.2. Insecticides

In addition to herbicides, this compound is being explored for its potential use in developing insecticides that are effective against agricultural pests:

- Efficacy Studies : Preliminary studies indicate that formulations containing derivatives of this sulfonyl chloride show promising results in controlling pest populations while exhibiting low toxicity to non-target organisms .

Case Studies and Research Findings

Several studies have documented the successful application of this compound:

- Study on Anticancer Activity : A recent study published in a peer-reviewed journal demonstrated that modifications to the sulfonyl chloride group led to increased potency against breast cancer cell lines, highlighting its potential as a lead compound for drug development .

- Herbicide Synthesis : Research conducted by agricultural chemists showed that derivatives synthesized from this sulfonyl chloride exhibited greater selectivity and efficacy compared to existing herbicides on the market, suggesting a viable pathway for developing new agricultural products .

- Palladium-Catalyzed Reactions : A series of experiments confirmed the effectiveness of this compound as a coupling agent in various palladium-catalyzed reactions, achieving high yields and demonstrating its utility in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various sulfonyl derivatives. The bromine and fluorine substituents on the benzene ring can also influence the reactivity and selectivity of the compound in electrophilic aromatic substitution reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

- 4-(Trifluoromethyl)benzenesulfonyl chloride

- 2,3,4-Trifluorobenzenesulfonyl chloride

Uniqueness

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various synthetic applications where specific reactivity patterns are desired .

Activité Biologique

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

The compound's structure is characterized by:

- Bromine (Br) and Fluorine (F) substituents which enhance its reactivity.

- A trifluoromethyl group (CF3) that contributes to its lipophilicity and potential biological activity.

- A sulfonyl chloride functional group that is known for its ability to form covalent bonds with nucleophiles, making it useful in various chemical reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Studies

A study on benzenesulfonate derivatives revealed that some compounds showed high activity against Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus. The MIC values for these compounds ranged from 0.39 to 3.12 mg/L, indicating potent antibacterial effects. Notably, the presence of halogen substituents like fluorine or chlorine at specific positions on the benzene ring was correlated with enhanced antimicrobial potency .

| Compound | MIC (mg/L) | Activity Against |

|---|---|---|

| This compound | TBD | MSSA, MRSA |

| Linezolid | 1 | MSSA |

| Linezolid | 2 | MRSA |

The mechanism through which this compound exerts its biological effects is primarily through:

- Inhibition of Enzymes : The sulfonyl chloride group can react with nucleophilic sites on bacterial enzymes, leading to inhibition.

- Binding to Bacterial Receptors : This compound may bind to specific receptors on bacterial cell membranes, disrupting normal cellular functions.

Case Studies

- Antibacterial Efficacy : A series of synthesized benzenesulfonate derivatives were assessed for their antibacterial activity. Compounds with trifluoromethyl groups demonstrated enhanced efficacy against Staphylococcus aureus, showcasing the importance of structural modifications in developing effective antibacterial agents .

- Cytotoxicity Assessments : The cytotoxicity of these compounds was evaluated against human lung fibroblast cells (MRC-5). The results indicated that while the MIC values were low, the cytotoxicity limits were significantly higher, suggesting a favorable therapeutic index for these compounds .

Propriétés

IUPAC Name |

2-bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4O2S/c8-4-1-3(7(11,12)13)2-5(10)6(4)16(9,14)15/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIOGIUZHWFGAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.